molecular formula C25H27N3O5S2 B2638454 N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-39-0

N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No. B2638454
CAS RN: 851781-39-0
M. Wt: 513.63
InChI Key: XWAVQGKFWTWOGE-UHFFFAOYSA-N
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Description

N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a useful research compound. Its molecular formula is C25H27N3O5S2 and its molecular weight is 513.63. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

The compound's derivatives have shown promise in photodynamic therapy for cancer treatment. For instance, a zinc phthalocyanine derivative demonstrated high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. These features are significant for Type II mechanisms in photodynamic therapy, indicating the compound's potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Cytotoxicity Studies

The derivatives of the compound have been explored for antimicrobial properties and cytotoxicity. A series of benzenesulfonamides derived from the compound showed significant biofilm inhibitory action against Escherichia coli. Furthermore, these derivatives were assessed for cytotoxicity behavior, aiming to determine their potential as less cytotoxic therapeutic agents (Abbasi et al., 2019).

DNA Cleavage and Cytotoxicity

Certain copper(II) complexes with ligands derived from a related sulfonamide demonstrated the ability to cleave DNA molecules and exhibited cytotoxicity against melanoma cell lines. These complexes showed higher activity compared to carboplatin, a platinum drug, hinting at their potential as therapeutic agents (Hangan et al., 2016).

Anticonvulsant Activity

Compounds containing the sulfonamide moiety displayed anticonvulsant activity, with some derivatives offering protection against picrotoxin-induced convulsion. Specifically, one derivative showcased significant anticonvulsive effects, abolished the tonic extensor phase, and provided 100% protection, highlighting its potential in anticonvulsant therapy (Farag et al., 2012).

properties

IUPAC Name

N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-4-34(29,30)27-21-11-9-19(10-12-21)24-17-25(20-7-5-18(2)6-8-20)28(26-24)35(31,32)23-15-13-22(33-3)14-16-23/h5-16,25,27H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAVQGKFWTWOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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